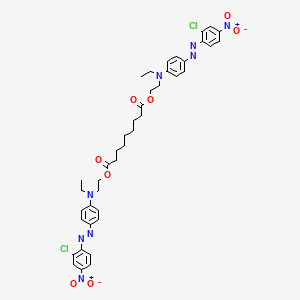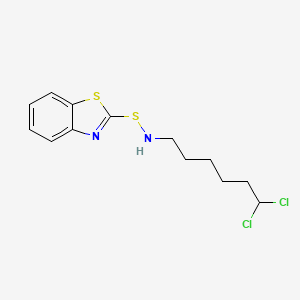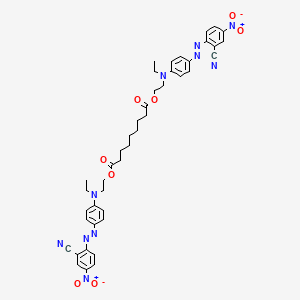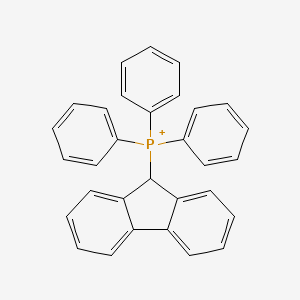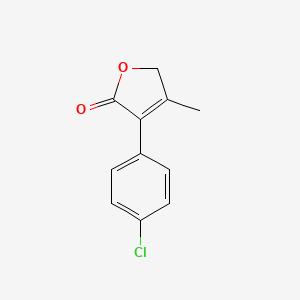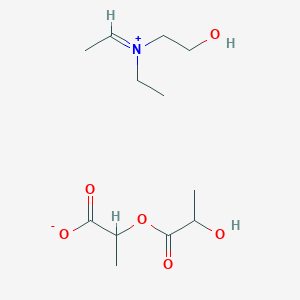
Diethyl(2-hydroxyethyl)ammonium 2-(lactoyloxy)propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl(2-hydroxyethyl)ammonium 2-(lactoyloxy)propionate is a chemical compound with the molecular formula C12H25NO6 and a molecular weight of 279.33 g/mol . It is known for its unique structure, which combines both ammonium and lactoyloxy groups, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(2-hydroxyethyl)ammonium 2-(lactoyloxy)propionate typically involves the reaction of diethylamine with 2-hydroxyethyl chloride to form diethyl(2-hydroxyethyl)ammonium chloride. This intermediate is then reacted with 2-(lactoyloxy)propionic acid under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions in controlled environments to ensure high purity and yield. The process may include steps such as distillation, crystallization, and purification to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl(2-hydroxyethyl)ammonium 2-(lactoyloxy)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various oxides, reduced amines, and substituted ammonium compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Diethyl(2-hydroxyethyl)ammonium 2-(lactoyloxy)propionate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Mécanisme D'action
The mechanism of action of Diethyl(2-hydroxyethyl)ammonium 2-(lactoyloxy)propionate involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, proteins, and enzymes, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its unique chemical structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethylammonium lactate
- 2-Hydroxyethylammonium lactate
- Diethyl(2-hydroxyethyl)ammonium acetate
Uniqueness
Diethyl(2-hydroxyethyl)ammonium 2-(lactoyloxy)propionate stands out due to its combined ammonium and lactoyloxy groups, which provide unique chemical and biological properties.
Propriétés
Numéro CAS |
85283-67-6 |
|---|---|
Formule moléculaire |
C12H23NO6 |
Poids moléculaire |
277.31 g/mol |
Nom IUPAC |
ethyl-ethylidene-(2-hydroxyethyl)azanium;2-(2-hydroxypropanoyloxy)propanoate |
InChI |
InChI=1S/C6H14NO.C6H10O5/c1-3-7(4-2)5-6-8;1-3(7)6(10)11-4(2)5(8)9/h3,8H,4-6H2,1-2H3;3-4,7H,1-2H3,(H,8,9)/q+1;/p-1 |
Clé InChI |
TVIQMUSIBUELGG-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](=CC)CCO.CC(C(=O)OC(C)C(=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


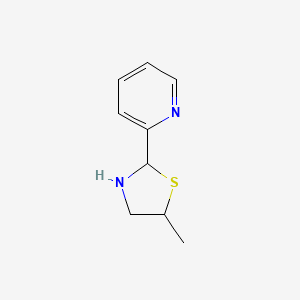

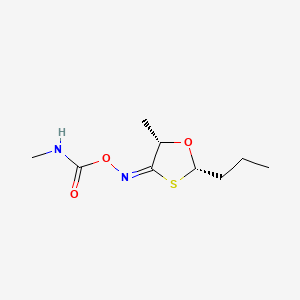


![(Z)-4-[3-bromo-1-(4-chlorophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12675534.png)
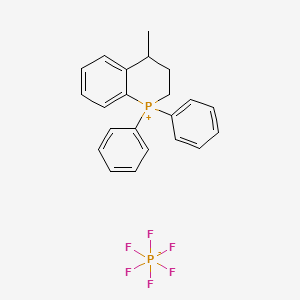
![2,2'-[[2-(Hepta-8-decenyl)oxazol-4(5H)-ylidene]bis(methyleneoxy)]bisethanol](/img/structure/B12675542.png)
